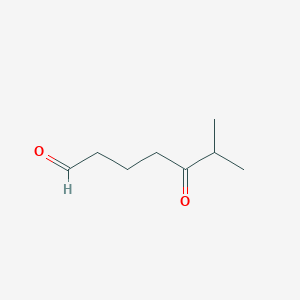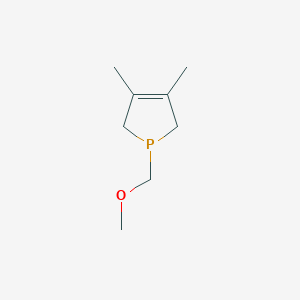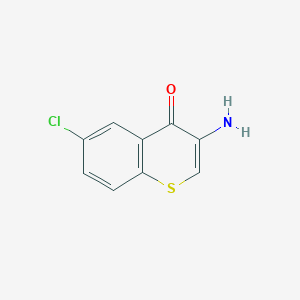
Dimethyl dimethylhydrazine-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl dimethylhydrazine-1,1-dicarboxylate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl dimethylhydrazine-1,1-dicarboxylate typically involves the reaction of dimethylamine with chloramine, followed by further chemical modifications. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Dimethyl dimethylhydrazine-1,1-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and the reagents used .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
Dimethyl dimethylhydrazine-1,1-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl dimethylhydrazine-1,1-dicarboxylate involves its interaction with molecular targets and pathways within cells. The compound can act as a reducing agent, influencing redox reactions and cellular metabolism. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: Known for its use as a rocket propellant, this compound shares structural similarities with dimethyl dimethylhydrazine-1,1-dicarboxylate but differs in its applications and reactivity.
1,2-Dimethylhydrazine: Another isomer, this compound is used in research to induce tumors in experimental animals, highlighting its distinct biological effects.
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique reactivity and applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
CAS No. |
61564-90-7 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl N-(dimethylamino)-N-methoxycarbonylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-7(2)8(5(9)11-3)6(10)12-4/h1-4H3 |
InChI Key |
ICWCFVUKQMVTAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



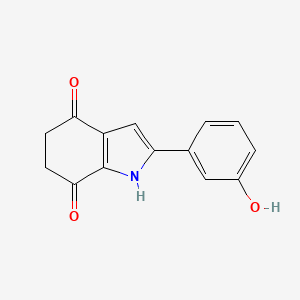
![2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid](/img/structure/B14577365.png)
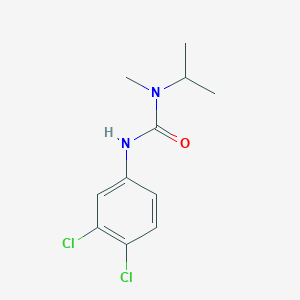
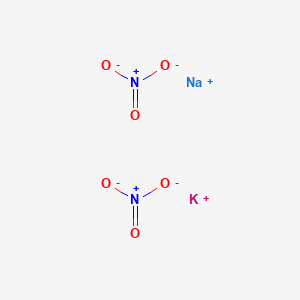
![N-(2-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14577395.png)


![6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577414.png)
